3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to efficiently construct the desired compound .
Chemical Reactions Analysis
3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly at the chloro position, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of specific enzymes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine class. Some similar compounds include:
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-11(14(18)19)16-13-10(8-3-4-8)5-9(6-17(12)13)7-1-2-7/h5-8H,1-4H2,(H,18,19) |
InChI Key |
LLIYFMHAMGCBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CN3C2=NC(=C3Cl)C(=O)O)C4CC4 |
Origin of Product |
United States |
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